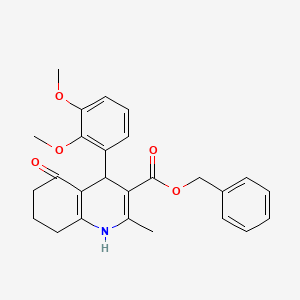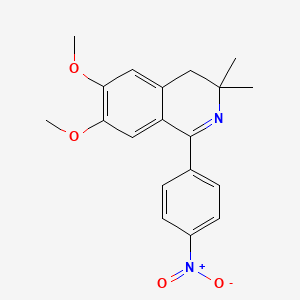
4-acetyl-1-hexyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-1-hexyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, commonly known as AMPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. AMPP belongs to the class of compounds known as pyrrolones, which have been found to possess a range of biological activities.
Mécanisme D'action
The mechanism of action of AMPP is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. AMPP has been found to inhibit the activity of certain enzymes involved in inflammation and oxidative stress, which may contribute to its anti-inflammatory and antioxidant properties. AMPP has also been found to induce cell death in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
AMPP has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in cells, which may contribute to its potential therapeutic applications. AMPP has also been found to induce cell death in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, AMPP has been found to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
AMPP has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use in scientific research. Additionally, AMPP has been found to have a range of biological activities, making it a versatile compound for use in various experiments. However, there are also limitations to the use of AMPP in lab experiments. Its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, the potential side effects of AMPP are not well known, which may limit its use in certain applications.
Orientations Futures
There are several future directions for research on AMPP. One area of research is the investigation of its potential use in the treatment of cancer. AMPP has been found to induce cell death in cancer cells, and further research is needed to determine its efficacy in vivo. Another area of research is the investigation of its potential use in the treatment of neurodegenerative disorders. AMPP has been found to have neuroprotective effects, and further research is needed to determine its potential use in the treatment of diseases such as Alzheimer's and Parkinson's. Additionally, the mechanism of action of AMPP is not fully understood, and further research is needed to elucidate its molecular targets and signaling pathways.
Méthodes De Synthèse
The synthesis of AMPP involves the reaction of 4-methoxyphenylhydrazine with 4-acetyl-1-hexyl-3-hydroxy-2H-pyrrol-2-one in the presence of a suitable catalyst. The reaction proceeds via the formation of a hydrazone intermediate, which is then cyclized to form the final product. The synthesis of AMPP has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Applications De Recherche Scientifique
AMPP has been the subject of scientific research due to its potential therapeutic applications. It has been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. AMPP has been investigated for its potential use in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
IUPAC Name |
3-acetyl-1-hexyl-4-hydroxy-2-(4-methoxyphenyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-4-5-6-7-12-20-17(14-8-10-15(24-3)11-9-14)16(13(2)21)18(22)19(20)23/h8-11,17,22H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOHKZZRUJMWCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-1-hexyl-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-bromophenyl)-5-(4-ethoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B4969723.png)
![2-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4969731.png)
![methyl 4-{[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoyl]amino}benzoate](/img/structure/B4969740.png)

![N-{2-[(butylamino)carbonyl]phenyl}-2-(methylthio)benzamide](/img/structure/B4969759.png)
![2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}thio)-1,3-benzothiazole](/img/structure/B4969764.png)


![6-ethyl-6-methyl-7-oxo-5,7,9,10-tetrahydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazoline-10-carboxylic acid](/img/structure/B4969776.png)

![methyl 4-chloro-3-({N-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B4969787.png)
![(5S)-5-[(benzyl{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-2-pyrrolidinone](/img/structure/B4969788.png)
![3-isopropoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4969802.png)
![4-[(phenylsulfonyl)amino]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4969807.png)